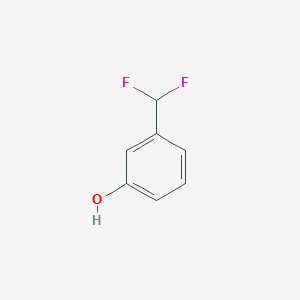

3-(Difluoromethyl)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377789 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405196-14-7 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves difluoromethylation of phenol derivatives using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in N,N-dimethylformamide (DMF). Gas evolution during the reaction necessitates an oil bubbler to manage pressure. Optimization includes controlling reaction temperature (typically 80–100°C), stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of difluoromethylating agent), and inert atmosphere conditions. Post-reaction purification via column chromatography (hexanes/ethyl acetate) or recrystallization is advised .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE: gloves, lab coat, goggles), working in a fume hood, and conducting a pre-experiment hazard analysis. Risk assessments should address potential exposure to DMF (a known hepatotoxin) and cesium carbonate (irritant). Waste must be segregated and disposed of via certified hazardous waste handlers. Refer to guidelines in Prudent Practices in the Laboratory for comprehensive hazard management .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) or gas chromatography-mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX) are effective. Calibration with certified reference standards (e.g., EPA-systematic-named phenolic analogs) ensures accuracy. For trace analysis, solid-phase extraction (SPE) with C18 cartridges can pre-concentrate samples .

Q. What regulatory guidelines apply to the use of this compound in academic research?

- Methodological Answer : Compliance with the Toxic Substances Control Act (TSCA) and EPA regulations is mandatory. Documentation should include Safety Data Sheets (SDS), CAS number verification (if available), and Institutional Review Board (IRB) approval for biological studies. Non-medical use must adhere to ACS guidelines for ethical chemical handling .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of phenol in drug-receptor interactions?

- Methodological Answer : Computational studies (DFT calculations, molecular docking) reveal that the difluoromethyl group increases electronegativity and induces conformational rigidity via C–F bond polarization. This enhances binding affinity to hydrophobic pockets in enzymes (e.g., cytochrome P450). Comparative studies with trifluoromethyl or methyl analogs can validate these effects .

Q. What mechanistic insights explain side reactions during the difluoromethylation of phenolic substrates?

- Methodological Answer : Competing pathways include over-fluorination (yielding trifluoromethyl byproducts) or hydrolysis of the difluoromethyl intermediate. Kinetic studies (e.g., in situ NMR monitoring) and deuterium-labeling experiments can identify rate-determining steps. Adjusting base strength (e.g., switching from Cs₂CO₃ to K₂CO₃) may suppress hydrolysis .

Q. How can researchers identify and characterize degradation products of this compound under environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., exposure to UV light, acidic/alkaline hydrolysis) coupled with LC-HRMS (high-resolution mass spectrometry) can detect breakdown products like difluoroacetic acid or hydroxylated derivatives. Isotopic labeling (¹⁸O-H₂O) aids in tracking oxidation pathways .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Buffering at pH 6–7 (to minimize hydrolysis), addition of radical scavengers (e.g., BHT), or formulation in cyclodextrin-based carriers can enhance stability. Long-term storage at –20°C in amber vials under nitrogen atmosphere is recommended. Validate stability via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.